molecular formula C7H5NO4S B6596830 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione CAS No. 51299-06-0

3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No. B6596830
CAS RN: 51299-06-0
M. Wt: 199.19 g/mol
InChI Key: WJATXJUMOBCRJH-UHFFFAOYSA-N
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Description

3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound belonging to the benzoxathiazine family. This compound is a relatively new discovery, having been first reported in 2020. It has a variety of potential applications in both scientific research and industrial applications.

Scientific Research Applications

3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is involved in the metabolism of a number of drugs, and inhibition of this enzyme can lead to drug interactions and adverse reactions. 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, and inhibition of this enzyme may have therapeutic applications in the treatment of inflammation and pain. Additionally, 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is involved in the production of leukotrienes, which are inflammatory mediators that can cause asthma and other allergic reactions. Inhibition of this enzyme may have therapeutic applications in the treatment of asthma and other allergic diseases.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is not yet fully understood. However, it is believed that the compound binds to the active sites of the enzymes CYP2C9, COX-2, and 5-LOX, preventing them from functioning properly. This binding is thought to be reversible, meaning that the enzyme can return to its normal functioning state once the compound is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. Additionally, it may have the potential to inhibit the metabolism of certain drugs, leading to increased drug concentrations in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, the compound can be used to study the mechanism of action of the enzymes CYP2C9, COX-2, and 5-LOX. The main limitation of using this compound in lab experiments is that the mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.

Future Directions

For the research of 3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of the compound is needed to improve the yield and reduce the cost of production. Finally, further studies into the potential drug interactions of the compound are needed to ensure its safe use in clinical settings.

Synthesis Methods

3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can be synthesized via a palladium-catalyzed reaction. This method involves the reaction of an aryl bromide with a 3-amino-1,2-dihydrobenzoxathiazole in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dichloromethane at room temperature for approximately one hour. This synthesis method is relatively simple and can be used to produce large quantities of the compound.

properties

IUPAC Name

2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)12-13(10,11)8-7/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJATXJUMOBCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480713
Record name 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide

CAS RN

51299-06-0
Record name 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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